molecular formula C30H56O2 B14528080 Docosyl 6-methylcyclohex-3-ene-1-carboxylate CAS No. 62266-64-2

Docosyl 6-methylcyclohex-3-ene-1-carboxylate

Cat. No.: B14528080
CAS No.: 62266-64-2
M. Wt: 448.8 g/mol
InChI Key: WWKRXPSGLKIRQW-UHFFFAOYSA-N
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Description

Docosyl 6-methylcyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C30H56O2. It is a derivative of cyclohexene, featuring a docosyl group (a 22-carbon aliphatic chain) attached to the 6-methylcyclohex-3-ene-1-carboxylate structure. This compound is notable for its unique combination of a long aliphatic chain and a cyclohexene ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosyl 6-methylcyclohex-3-ene-1-carboxylate typically involves the esterification of 6-methylcyclohex-3-ene-1-carboxylic acid with docosanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Docosyl 6-methylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Docosyl 6-methylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its long aliphatic chain.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of docosyl 6-methylcyclohex-3-ene-1-carboxylate involves its interaction with biological membranes. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

    Docosanol: A saturated 22-carbon aliphatic alcohol used as an antiviral agent.

    Methylcyclohexene: A simpler cyclohexene derivative without the long aliphatic chain.

Properties

CAS No.

62266-64-2

Molecular Formula

C30H56O2

Molecular Weight

448.8 g/mol

IUPAC Name

docosyl 6-methylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C30H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-32-30(31)29-26-23-22-25-28(29)2/h22-23,28-29H,3-21,24-27H2,1-2H3

InChI Key

WWKRXPSGLKIRQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CC=CCC1C

Origin of Product

United States

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